molecular formula C21H17BrN2O5 B11560627 4-bromo-2-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

4-bromo-2-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

Cat. No.: B11560627
M. Wt: 457.3 g/mol
InChI Key: YKEHVZBMEDTCCR-FSJBWODESA-N
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Description

4-BROMO-2-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of multiple functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of the furan ring, followed by the introduction of the bromo and phenyl groups. The final steps involve the formation of the acetamido and imino groups.

    Formation of the Furan Ring: The furan ring can be synthesized using various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of the Bromo Group: The bromo group is introduced through bromination reactions, typically using bromine or N-bromosuccinimide (NBS) as the brominating agents.

    Formation of the Phenyl Group: The phenyl group can be introduced through Suzuki-Miyaura coupling reactions, which involve the cross-coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst.

    Formation of the Acetamido and Imino Groups: The acetamido group is introduced through acylation reactions, while the imino group is formed through condensation reactions with appropriate amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and furan rings, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the imino and acetamido groups, converting them into amines and alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines and alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-BROMO-2-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new furan derivatives with potential biological activities.

    Biology: It is studied for its potential as an antimicrobial agent, given the known antibacterial properties of furan derivatives.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-BROMO-2-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target bacterial enzymes and proteins, disrupting their function and leading to antimicrobial effects.

    Pathways Involved: It may interfere with key metabolic pathways in bacteria, such as cell wall synthesis and protein synthesis, ultimately leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: This compound also contains a furan ring and exhibits antimicrobial activity.

    4-Bromo-2-methyl but-1-ene: This compound shares the bromo and phenyl groups but lacks the furan ring and acetamido group.

Uniqueness

4-BROMO-2-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H17BrN2O5

Molecular Weight

457.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C21H17BrN2O5/c1-14-4-2-5-17(10-14)28-13-20(25)24-23-12-15-11-16(22)7-8-18(15)29-21(26)19-6-3-9-27-19/h2-12H,13H2,1H3,(H,24,25)/b23-12+

InChI Key

YKEHVZBMEDTCCR-FSJBWODESA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CO3

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CO3

Origin of Product

United States

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